BenchChemオンラインストアへようこそ!

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol

Pharmaceutical impurity profiling HPLC method validation Erlotinib quality control

This is the definitive 7-hydroxy isomer of Desmethyl Erlotinib (CAS 183320-72-1), supplied as a certified reference standard (HPLC ≥98%) to eliminate the procurement ambiguity that plagues generic impurity sourcing. Unlike the active metabolite OSI-420 or the O-desmethyl metabolite M13, this specific positional isomer exhibits a unique chromatographic retention time and spectral profile critical for establishing system suitability in erlotinib HPLC methods. Using any other isomer leads to inaccurate quantitation and failed ANDA/DMF method validation. Essential for resolving degradation products in forced degradation and stability-indicating studies, and its well-characterized structure supports the ICH M7 in-silico toxicology assessment required to set safe impurity specifications in your filing.

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
CAS No. 183320-72-1
Cat. No. B1449813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol
CAS183320-72-1
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)O
InChIInChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-18(25-8-7-24-2)17(23)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22)
InChIKeyQRZXFNFMRVWNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erlotinib Impurity 21 (CAS 183320-72-1) for Pharmaceutical Quality Control: Baseline Overview


4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol (CAS 183320-72-1), commonly referred to as Des-7-methoxyethanol Erlotinib or Erlotinib Impurity 21, is a structural derivative of the first-generation EGFR tyrosine kinase inhibitor Erlotinib. Unlike the parent drug, which features two 2-methoxyethoxy side chains at the 6- and 7-positions, this compound possesses a single 2-methoxyethoxy group at the 6-position and a free hydroxyl (-OH) at the 7-position on the quinazoline core [1]. This structural modification shifts its utility from a therapeutic agent to a critical reference standard for impurity profiling in pharmaceutical development and quality control. The compound is a certified impurity standard supplied at high purity (≥95% to 98% by HPLC) by specialized vendors, intended for the identification, quantification, and control of process-related impurities in Erlotinib drug substance and finished dosage forms .

Why Generic 'Desmethyl Erlotinib' Cannot Substitute for CAS 183320-72-1 in Analytical Development


The term 'Desmethyl Erlotinib' is frequently applied to multiple structural isomers, including the pharmacologically active metabolite OSI-420 and the O-desmethyl metabolite M13, causing critical procurement ambiguity. CAS 183320-72-1 is uniquely the 7-hydroxy isomer, whereas OSI-420 and M13 retain a hydroxyethoxy or methoxyethoxy group at the 7-position. This positional difference results in distinct chromatographic retention times, mass spectra, and UV absorbance profiles, making the specific isomer necessary for achieving system suitability in compendial HPLC methods [1]. Generic substitution with the wrong isomer can lead to inaccurate impurity quantitation, failed method validation, and non-compliance with regulatory guidelines for ANDA or DMF submissions, where the exact impurity must be used as a reference standard to meet identification criteria [2].

Quantitative Evidence Guide for Selecting CAS 183320-72-1 Over Erlotinib Analogs


Structural Differentiation: A Unique 7-Hydroxy Quinazoline Core for Critical Resolution of Co-eluting Impurities

CAS 183320-72-1 is the only erlotinib impurity that combines a 6-(2-methoxyethoxy) substituent with a free 7-hydroxyl group, contrasting with erlotinib (6,7-bis(2-methoxyethoxy)), OSI-420 (6-hydroxyethoxy-7-methoxyethoxy), and M13 (6-methoxyethoxy-7-hydroxyethoxy) [1]. In a validated RP-HPLC method for erlotinib bulk drug analysis, this specific structural isomer demonstrated a distinct relative retention time (RRT) that allowed it to be resolved from the parent drug and four other process-related impurities, achieving a resolution factor (Rs) > 1.5 [2]. This separation is essential because the hydroxyl group at the 7-position alters the polarity, enabling unique chromatographic selectivity that prevents misidentification of co-eluting impurities.

Pharmaceutical impurity profiling HPLC method validation Erlotinib quality control

Purity Benchmarking: Certified 98% HPLC Purity vs. Uncertified Multi-Impurity Mixtures

Commercially available batches of CAS 183320-72-1 are supplied with a Certificate of Analysis (CoA) certifying a minimum purity of 98.0% by HPLC, with comprehensive characterization data including 1H-NMR, 13C-NMR, HRMS, and HPLC chromatograms . In contrast, generic 'erlotinib impurity' offerings often consist of uncharacterized mixtures of the 6-hydroxy and 7-hydroxy isomers at 95% purity with fewer than three orthogonal characterization techniques . The 3-percentage-point purity difference at the >97% threshold is pivotal because ICH Q3A guidelines require impurity standards to be of higher purity than the actual impurity level in the drug substance (typically 0.10-0.15%); using a 95% pure standard introduces a relative error of up to 5% in impurity quantitation [1].

Reference standard certification Analytical quality assurance Pharmaceutical procurement

Metabolic Pathway Specificity: A Non-Pharmacologically Active Impurity vs. Active Metabolite OSI-420

Pharmacokinetic studies demonstrate that erlotinib undergoes O-demethylation to yield several metabolites. The pharmacologically active metabolite OSI-420 (containing a hydroxyethoxy group at the 6-position) accounts for approximately 5% of total circulating radioactivity and contributes to therapeutic EGFR inhibition (IC50 of 2.3 nM against EGFR) . In contrast, CAS 183320-72-1, lacking the 7-methoxy group, is a process-related impurity that is not formed via the primary metabolic pathways and is absent from the plasma metabolite profile described by Ling et al. (2006) [1]. This distinction is critical for impurity qualification: the active metabolite is subject to different regulatory thresholds (ICH Q3A vs. MIST guidelines) than a synthetic process impurity.

Drug metabolism Impurity qualification Toxicological assessment

Quantitation in Degradant Studies: Demonstrated Recovery of 92.86–106.23% in Validated HPLC Methods

A validated RP-HPLC method enabling the simultaneous determination of erlotinib and five of its process-related impurities, including the target compound, demonstrated recoveries in the range of 92.86–106.23% across three concentration levels [1]. The method specificity was confirmed by forced degradation studies where erlotinib was exposed to acidic, alkaline, oxidative, thermal, and photolytic stress conditions, and the target impurity was separated from all degradation products with a resolution factor >1.5 [2]. This recovery range falls within the ICH Q2(R1) acceptance criteria for accuracy (generally 98.0–102.0% for drug substance; broader for impurities), making the method suitable for routine batch release and stability testing.

Forced degradation study Impurity quantitation Stability-indicating assay

Best Application Scenarios for CAS 183320-72-1 in Erlotinib Pharmaceutical Development


Certified Reference Standard for HPLC System Suitability in ANDA and DMF Filings

This compound is the definitive reference standard for establishing system suitability in HPLC methods used for erlotinib impurity profiling. Its unique retention time, validated in peer-reviewed analytical methods, allows laboratories to verify column performance and mobile phase composition before running analytical batches [1]. Any laboratory preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for generic erlotinib requires this specific impurity to meet the identification and quantitation criteria for related substances.

Stability-Indicating Assay Development for Erlotinib Drug Product Shelf-Life Determination

In forced degradation studies, CAS 183320-72-1 has been resolved from all major degradation products of erlotinib under oxidative, acidic, and thermal stress conditions [2]. This makes it an essential spike-in standard for developing stability-indicating methods, enabling precise tracking of degradation pathways and ensuring that the analytical method can distinguish process impurities from degradation products throughout the product shelf-life study.

Toxicological Assessment of Non-Pharmacologically Active Impurities for Regulatory Submission

Unlike the active metabolite OSI-420, CAS 183320-72-1 is a synthetic process impurity with no established pharmacological activity [3]. Its use as a qualified impurity standard supports in silico toxicity assessments and in vitro genotoxicity studies required by ICH M7 guidelines for DNA-reactive impurities. Procurement of the pure, characterized compound is a prerequisite for generating valid toxicological data to set safe specification limits in drug product filings.

Quote Request

Request a Quote for 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.